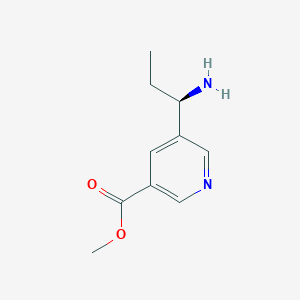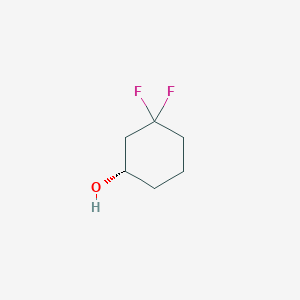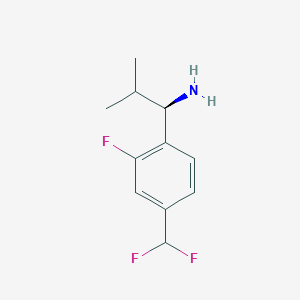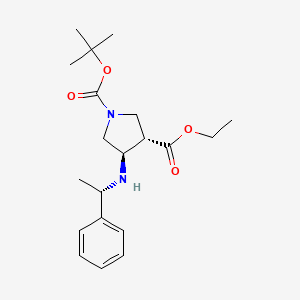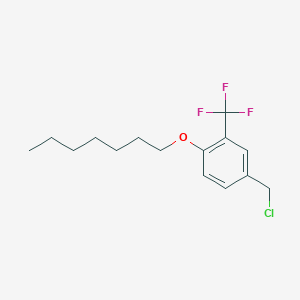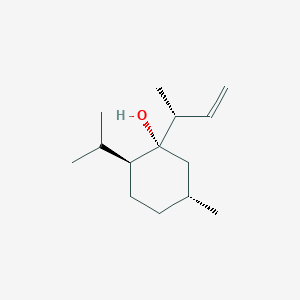
(1S,2S,5R)-1-((R)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol is a chiral compound with a complex structure It is a cyclohexanol derivative with multiple stereocenters, making it an interesting subject for stereochemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of a suitable precursor, such as a cyclohexene derivative, in the presence of a chiral catalyst. The reaction conditions often include low temperatures and controlled hydrogen pressure to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce different alcohols.
Scientific Research Applications
(1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and stereochemical effects.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5R)-Neomenthyl azide: This compound shares a similar cyclohexane structure but with an azide functional group instead of a hydroxyl group.
Tertiary butyl esters: These compounds have a similar bulky substituent but differ in their ester functional group.
Uniqueness
The uniqueness of (1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol lies in its specific stereochemistry and the presence of both isopropyl and butenyl groups. This combination of features makes it a valuable compound for stereochemical studies and applications requiring precise chiral control.
Properties
Molecular Formula |
C14H26O |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(1S,2S,5R)-1-[(2R)-but-3-en-2-yl]-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C14H26O/c1-6-12(5)14(15)9-11(4)7-8-13(14)10(2)3/h6,10-13,15H,1,7-9H2,2-5H3/t11-,12-,13+,14+/m1/s1 |
InChI Key |
WCMAEEUFQIRPIB-MQYQWHSLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@](C1)([C@H](C)C=C)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)(C(C)C=C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12982901.png)
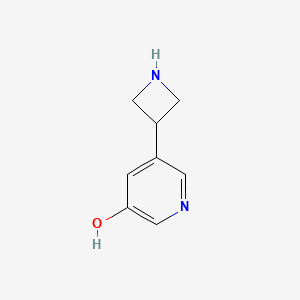
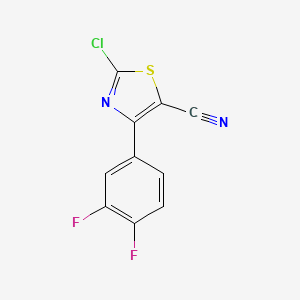
![tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B12982916.png)
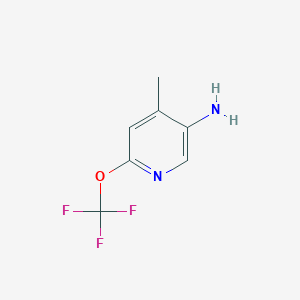
![6,8-Dioxabicyclo[3.2.1]octan-7-one](/img/structure/B12982923.png)
![3-Chloropyrido[2,3-b]pyrazine xhydrochloride](/img/structure/B12982928.png)
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12982933.png)
